molecular formula C12H9BrN2O3 B1460054 Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate CAS No. 926304-76-9

Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate

Cat. No. B1460054
CAS RN: 926304-76-9
M. Wt: 309.11 g/mol
InChI Key: CVRYSDLIBPCSQF-UHFFFAOYSA-N
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Description

“Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate” is a chemical compound with the molecular formula C12H9BrN2O3 . It is a white to off-white powder or crystals .


Synthesis Analysis

The synthesis of “this compound” involves several stages . In one method, methyl 4-hydroxybenzoate is reacted with sodium hydride in N,N-dimethyl-formamide at room temperature for 30 minutes. Then, 5-bromo-2-chloropyrimidine is added and the mixture is heated to 130°C for 0.5 hours. This process yields 4-(5-bromo-pyrimidin-2-yloxy)-benzoic acid methyl ester .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H9BrN2O3/c1-17-11(16)8-2-4-10(5-3-8)18-12-14-6-9(13)7-15-12/h2-7H,1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve multiple stages . For instance, in one reaction, the compound is reacted with tributyl(vinyl)tin in the presence of bis(triphenylphosphine)palladium(II) dichloride and lithium chloride in degassed N,N-dimethyl-formamide. The mixture is then heated at 100°C overnight .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 309.12 . It is soluble in water, with a solubility of 0.0724 mg/ml . The compound has a Log Po/w (iLOGP) of 2.86, indicating its lipophilicity .

Scientific Research Applications

Synthesis of Novel Compounds

Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate serves as a precursor in the synthesis of novel chemical entities. For instance, it has been utilized in the preparation of 6-Nitro-8-Pyridinyl Coumarin and 6-Nitro-8-PyranylCoumarin Derivatives to evaluate their anti-bacterial activities, showcasing its role in creating new compounds with potential medicinal applications (El-Haggar et al., 2015). Furthermore, its involvement in the synthesis of diverse Ag(I) complexes highlights its significance in coordination chemistry and the exploration of molecular structures (Wu et al., 2011).

Biological Activity Exploration

Research has demonstrated the utility of this compound in producing compounds with notable biological activities. This includes its role in the synthesis of antifolate—pemetrexed, a multitargeted antifolate used in cancer therapy, emphasizing its contribution to the development of therapeutic agents (Mao-sheng, 2008). Additionally, its derivative has shown potent antiproliferative effects on human leukemic cells, suggesting its potential in anticancer drug development (Sharath Kumar et al., 2014).

Antimicrobial and Antiviral Activities

Compounds synthesized from this compound have been evaluated for their antimicrobial and antiviral activities. For example, novel quinuclidinone derivatives, intended as anti-cancer agents, were synthesized using a common intermediate derived from this compound, showcasing its relevance in the search for new antimicrobial solutions (Soni et al., 2015).

Safety and Hazards

“Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate” is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

methyl 4-(5-bromopyrimidin-2-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c1-17-11(16)8-2-4-10(5-3-8)18-12-14-6-9(13)7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRYSDLIBPCSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650594
Record name Methyl 4-[(5-bromopyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926304-76-9
Record name Methyl 4-[(5-bromopyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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